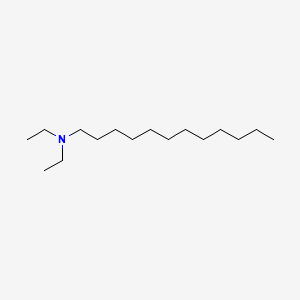

1-Dodecanamine, N,N-diethyl-

Description

BenchChem offers high-quality 1-Dodecanamine, N,N-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dodecanamine, N,N-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyldodecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-4-7-8-9-10-11-12-13-14-15-16-17(5-2)6-3/h4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKYPACLTOWHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863356 | |

| Record name | N,N-Diethyl-1-dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-27-6 | |

| Record name | 1-Dodecanamine, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-1-dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Oxidation by Strong Oxidizing Agents:stronger Oxidizing Agents, Such As Potassium Permanganate Kmno₄ , Can Lead to More Complex Reactions. the Oxidation of Tertiary Amines by Permanganate Can Proceed Through Different Mechanisms Depending on the Reaction Conditions and the Structure of the Amine.quora.comnitrkl.ac.incdnsciencepub.comfor Tertiary Amines That Lack an Alpha Hydrogen on One of the Alkyl Groups, Oxidation May Lead to the Formation of a Nitro Compound.quora.comhowever, for N,n Diethyldodecylamine, Which Has Alpha Hydrogens on All Three Alkyl Chains, the Reaction is More Likely to Involve an Attack at the C H Bond Adjacent to the Nitrogen. This Can Lead to Oxidative Dealkylation or the Formation of Other Oxidation Products.dtic.milthe Mechanism Can Involve Electron Transfer from the Amine to the Permanganate Ion, Forming an Amine Radical Cation and a Manganese Vi Species, Which then Undergo Further Reactions.cdnsciencepub.comubc.ca

Participation in Nucleophilic Substitution Reactions

1-Dodecanamine, N,N-diethyl-, a tertiary amine, functions as a nucleophile in bimolecular nucleophilic substitution (SN2) reactions. The presence of a lone pair of electrons on the nitrogen atom allows it to attack electron-deficient carbon centers, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group. chemguide.co.uk This reactivity is fundamental to the synthesis of quaternary ammonium (B1175870) compounds, where the tertiary amine is alkylated by an electrophile, typically an alkyl halide. chemguide.co.ukemerald.com

The structure of 1-Dodecanamine, N,N-diethyl- plays a significant role in its nucleophilic activity. The long dodecyl chain and the two ethyl groups on the nitrogen atom create steric hindrance around the nucleophilic center. science-revision.co.uk This steric bulk can slow the reaction rate compared to less hindered amines. science-revision.co.uk Consequently, the reaction proceeds most efficiently with sterically unhindered electrophiles, such as primary alkyl halides. gacariyalur.ac.in

Detailed research has demonstrated the successful participation of 1-Dodecanamine, N,N-diethyl- in nucleophilic substitution reactions to synthesize complex molecules. For instance, it has been used in the preparation of bisquaternary ammonium salts, which are noted for their potential as corrosion inhibitors. In a notable study, 1-Dodecanamine, N,N-diethyl- was reacted with α,α′-dichloro-p-xylene. This reaction resulted in the formation of a p-xylylene-linked bisquaternary ammonium chloride, with the tertiary amine acting as the nucleophile to displace the chloride ions from the benzylic positions of the electrophile. The study reported excellent yields for this class of reactions, generally exceeding 90%. scispace.comresearchgate.net

The table below summarizes findings from this research, illustrating the conditions and outcomes of the nucleophilic substitution reaction involving 1-Dodecanamine, N,N-diethyl-.

Interactive Data Table: Nucleophilic Substitution Reaction of 1-Dodecanamine, N,N-diethyl-

| Nucleophile | Electrophile | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1-Dodecanamine, N,N-diethyl- | α,α′-dichloro-p-xylene | p-xylylenebis[N,N-diethyl-N-dodecylammonium chloride] | >90 (reported for the class of compounds) | scispace.comresearchgate.net |

This reaction exemplifies the utility of 1-Dodecanamine, N,N-diethyl- as a nucleophile in constructing larger, functionalized molecules. The formation of the quaternary ammonium salt is a definitive outcome of the SN2 pathway for tertiary amines. savemyexams.com The efficiency of such reactions is influenced by factors including the nature of the solvent, reaction temperature, and the structure of the alkylating agent. semanticscholar.org

Computational Chemistry and Theoretical Investigations of N,n Diethyldodecylamine Systems

Quantum Chemical Studies of N,N-Diethyldodecylamine

Quantum chemical studies provide fundamental insights into the electronic structure and properties of molecules. For N,N-diethyldodecylamine, these methods can elucidate its reactivity, stability, and spectroscopic characteristics. While specific quantum chemical studies on N,N-diethyldodecylamine are not extensively documented in publicly available literature, the principles and applications of these methods can be understood from studies on analogous long-chain amines and surfactants.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic properties, as well as to study chemical reactivity.

In the context of long-chain amines similar to N,N-diethyldodecylamine, DFT calculations, often using functionals like B3LYP, are employed to study hydration and interactions with water molecules. For instance, studies on the hydration of dimethyldodecylamine-N-oxide (DDAO), a structurally related surfactant, have shown that interactions with water lead to binding energies significantly higher than that of a water dimer, indicating strong hydrogen bonding. lu.se A significant charge transfer from the amine oxide to the water molecules is also observed in these systems. lu.se

For N,N-diethyldodecylamine, DFT could be used to predict key reactivity indicators, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate the electrostatic potential surface, which would identify the electron-rich nitrogen atom as a likely site for electrophilic attack or protonation.

Table 1: Predicted Molecular Properties of N,N-Diethyldodecylamine using DFT (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 1.5 D | Influences intermolecular interactions and solubility. |

| Mulliken Charge on Nitrogen | -0.4 e | Indicates the partial negative charge on the nitrogen atom, making it a nucleophilic center. |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be calculated using DFT. Actual values would require specific DFT calculations.

Ab Initio Calculations for Electronic Structure Analysis

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a detailed description of the electronic structure.

For molecules like N,N-diethyldodecylamine, ab initio calculations can provide accurate descriptions of electron correlation effects, which are important for understanding intermolecular interactions. Studies on related amine oxides have utilized ab initio methods to analyze the nature of hydrogen bonds with water molecules. lu.se These calculations reveal the extent of charge transfer and the polarization of the electron density upon interaction. Such analyses for N,N-diethyldodecylamine would be crucial for understanding its behavior in aqueous environments and its role as a surfactant or corrosion inhibitor.

Conformational Analysis and Energetics via Computational Methods

The long dodecyl chain of N,N-diethyldodecylamine allows for a large number of possible conformations. Conformational analysis is essential for understanding the molecule's three-dimensional structure and how it influences its physical and chemical properties.

Computational methods, including molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of N,N-diethyldodecylamine and identify its low-energy conformers. The relative energies of different conformers determine their population at a given temperature. For long-chain molecules, the gauche and anti conformations of the carbon-carbon bonds in the alkyl chain are particularly important. An abundance of gauche conformations leads to a more compact, coiled structure, while a prevalence of anti conformations results in a more extended, linear structure. Infrared spectroscopy measurements on similar molecules have shown that the fraction of gauche conformations can be influenced by factors such as surface coverage when adsorbed at an interface. bohrium.com

Molecular Dynamics Simulations of N,N-Diethyldodecylamine Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, structure, and thermodynamics of complex systems.

Simulation of N,N-Diethyldodecylamine Adsorption at Interfaces

The amphiphilic nature of N,N-diethyldodecylamine, with its long hydrophobic dodecyl tail and a hydrophilic diethylamino head group, makes its adsorption at interfaces a key area of interest. MD simulations can provide an atomic-level understanding of this process.

Simulations of similar long-chain amine surfactants, such as dodecylamine, at the mica/water interface have shown that these molecules form hemimicelle structures. bohrium.com The amine head groups orient towards the negatively charged mica surface, while the hydrophobic tails extend into the aqueous solution, rendering the surface hydrophobic. bohrium.com The degree of hydrophobicity increases with increasing surface coverage. bohrium.com It is also observed that a closer packing of the alkyl chains at higher surface coverage leads to a decrease in the number of gauche conformations, indicating a more ordered, extended chain structure. bohrium.com

For N,N-diethyldodecylamine, MD simulations could be used to study its adsorption on various surfaces, such as metals (relevant to corrosion inhibition) or minerals (relevant to flotation processes). These simulations would reveal the orientation of the adsorbed molecules, the structure of the adsorbed layer, and the nature of the interactions between the molecule and the surface.

Table 2: Key Parameters from MD Simulations of Surfactant Adsorption at Interfaces

| Parameter | Description | Typical Findings for Long-Chain Amines |

| Adsorption Energy | The energy released upon adsorption of the molecule onto the surface. | Favorable (negative) values, indicating spontaneous adsorption. |

| Adsorption Layer Thickness | The thickness of the layer formed by the adsorbed molecules. | Typically on the order of the length of the molecule's alkyl chain. bohrium.com |

| Orientation of Alkyl Chain | The angle of the alkyl chain with respect to the surface normal. | Varies with surface coverage; chains tend to be more tilted at low coverage and more upright at high coverage. |

| Radial Distribution Functions | Describes the probability of finding an atom at a certain distance from another atom. | Reveals the structure of water and counter-ions near the interface and the packing of the surfactant molecules. |

Interfacial Behavior Modeling in Complex Systems

In many practical applications, N,N-diethyldodecylamine will be part of a complex system containing other molecules, such as other surfactants, polymers, or salts. MD simulations are well-suited to model the interfacial behavior in such multicomponent systems.

For instance, simulations of dimethyldodecylamine-N-oxide (DDAO) micelles have been used to study the encapsulation of oil molecules. nih.gov These simulations show how the presence of different oil molecules can affect the shape and structure of the micelles. nih.gov Similarly, MD simulations of N,N-diethyldodecylamine in mixed systems could be used to understand how it co-assembles with other surfactants at interfaces, how its aggregation behavior is affected by the presence of other molecules, and how it partitions between different phases. This information is crucial for optimizing its performance in various applications.

Theoretical Prediction of Structure-Activity Relationships for N,N-Diethyldodecylamine Analogues

The prediction of structure-activity relationships (SAR) for N,N-diethyldodecylamine analogues through computational chemistry and theoretical investigations is a crucial step in the rational design of novel compounds with desired biological or chemical activities. By employing in silico models, researchers can forecast the biological and toxicological profiles of hypothetical analogues, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening. These theoretical approaches are primarily centered on Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) methodologies, which correlate the chemical structure of molecules with their observed activities.

For N,N-diethyldodecylamine analogues, theoretical predictions would focus on how modifications to the molecule's three primary domains—the hydrophobic dodecyl tail, the tertiary amine headgroup, and the ethyl substituents on the nitrogen—influence their activity. Key to these predictions is the calculation of various molecular descriptors that quantify the physicochemical properties of the analogues.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models for aliphatic amines often reveal a strong correlation between their biological activity and a combination of hydrophobic and electronic properties. The toxicity of aliphatic amines, for instance, has been successfully modeled using descriptors such as the 1-octanol/water partition coefficient (log Kow) and the energy of the lowest unoccupied molecular orbital (Elumo) nih.gov. A higher log Kow generally indicates increased hydrophobicity, which can enhance the molecule's ability to partition into and disrupt biological membranes. The Elumo provides a measure of a molecule's electrophilic reactivity, which can be important for interactions with biological macromolecules nih.gov.

For a hypothetical series of N,N-diethyldodecylamine analogues with varying alkyl chain lengths, a QSAR model for predicting a specific biological activity (e.g., antimicrobial potency) might take the following general form:

Predicted Activity (log 1/C) = c1 * (log Kow) + c2 * (Descriptor 2) + ... + constant

Where 'C' is the concentration required to produce a given effect, and 'c1', 'c2', etc., are coefficients determined through regression analysis of a training set of molecules with known activities.

Table 1: Hypothetical QSAR Model for N,N-Diethyldodecylamine Analogues

| Analogue | Alkyl Chain Length | log Kow | Electronic Descriptor (e.g., Elumo) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| 1 | 8 | 3.5 | -0.15 | 4.2 |

| 2 | 10 | 4.5 | -0.14 | 5.5 |

| 3 (N,N-diethyldodecylamine) | 12 | 5.5 | -0.13 | 6.8 |

| 4 | 14 | 6.5 | -0.12 | 8.1 |

This table is illustrative and based on general principles of QSAR for aliphatic amines. The predicted activity values are for demonstrative purposes.

Three-Dimensional QSAR (3D-QSAR) Studies

While 2D-QSAR models are valuable, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide more detailed insights by considering the three-dimensional arrangement of molecular properties. These methods are particularly useful for understanding the steric and electrostatic interactions that govern the binding of a ligand to its target.

In the context of N,N-diethyldodecylamine analogues, a 3D-QSAR study would involve aligning a set of these molecules and calculating their steric and electrostatic fields at various points in a surrounding 3D grid. The variations in these fields would then be correlated with the observed biological activities to generate a predictive model. The results are often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity.

For example, a CoMFA study on a series of amphiphilic compounds might reveal that:

Sterically favorable regions (Green contours): Indicate areas where bulky substituents on the N,N-diethyl headgroup could enhance activity.

Sterically unfavorable regions (Yellow contours): Suggest that steric hindrance in certain areas, perhaps near the end of the dodecyl chain, could decrease activity.

Electropositive favorable regions (Blue contours): Might highlight the importance of the positively charged nitrogen for electrostatic interactions with a negatively charged biological target.

Electronegative favorable regions (Red contours): Could indicate areas where the introduction of electronegative atoms might improve activity, although this is less likely for simple alkylamine analogues.

Table 2: Key Findings from a Hypothetical 3D-QSAR Study on N,N-Diethyldodecylamine Analogues

| Molecular Field | Influence on Activity | Structural Implication for N,N-Diethyldodecylamine Analogues |

|---|---|---|

| Steric | Positive correlation with bulkiness around the N-ethyl groups. | Increasing the size of the N-alkyl substituents (e.g., to N,N-dipropyl) might enhance activity, provided it does not negatively impact solubility. |

| Steric | Negative correlation with bulkiness at the terminus of the dodecyl chain. | Branching at the end of the long alkyl chain could be detrimental to activity. |

| Electrostatic | Positive correlation with positive charge density around the nitrogen atom. | Modifications that increase the basicity and thus the positive charge of the amine at physiological pH could improve activity. |

This table presents a summary of plausible findings from a 3D-QSAR study based on the principles of molecular interactions of amphiphilic molecules.

Mechanistic Research on N,n Diethyldodecylamine S Interactions in Advanced Chemical Processes

Adsorption Mechanism Studies

The interaction of N,N-diethyldodecylamine with solid surfaces, particularly minerals, is a complex process governed by a combination of physical and chemical forces. Understanding these adsorption mechanisms is critical for applications such as froth flotation in mineral processing, where the compound acts as a collector, selectively rendering specific minerals hydrophobic. The adsorption behavior is dictated by the interplay between the amine's molecular structure, the properties of the mineral surface, and the chemistry of the aqueous environment.

The adsorption of N,N-diethyldodecylamine onto mineral surfaces can occur through two primary mechanisms: physisorption and chemisorption.

Chemisorption: This process involves the formation of a chemical bond, typically a covalent or coordinate bond, between the amine and the surface. While less common for tertiary amines compared to primary amines, chemisorption can occur through hydrogen bonding. Although the N,N-diethyldodecylamine molecule itself cannot donate a hydrogen bond from the nitrogen atom, its protonated form can. More significantly, hydrogen bonds can form between the amine and surface hydroxyl groups present on many oxide minerals. Studies comparing primary, secondary, and tertiary amines have shown that adsorption capacity often decreases in the order of primary > secondary > tertiary. researchgate.netresearchgate.net This suggests that steric hindrance from the ethyl and dodecyl groups around the nitrogen atom in N,N-diethyldodecylamine may limit its ability to approach the surface closely and form strong chemical bonds, making physisorption the more prevalent mechanism.

The pH of the aqueous solution is a critical parameter that profoundly influences the adsorption of N,N-diethyldodecylamine. Its effect is primarily linked to the acid-base properties of both the amine and the mineral surface.

Effect of pH: The tertiary amine group in N,N-diethyldodecylamine has a specific pKa value, which is the pH at which the protonated (cationic) and neutral (molecular) forms are present in equal concentrations. At a pH below the pKa, the amine exists predominantly as the positively charged N,N-diethyldodecylammonium cation. This cationic form strongly adsorbs onto negatively charged surfaces (e.g., silica above its isoelectric point of ~pH 2) via electrostatic attraction. As the pH increases above the pKa, the amine deprotonates and reverts to its neutral molecular form. In this state, the strong electrostatic attraction is lost, leading to a significant decrease in adsorption. Adsorption of the neutral molecule is then primarily driven by weaker van der Waals forces.

Influence of Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts, primarily affects the electrostatic interactions. An increase in ionic strength introduces more ions into the solution, which creates an electrical double layer at the mineral surface that shields the surface charge. This shielding effect competes with the electrostatic attraction between the protonated amine and the mineral surface, typically leading to a decrease in adsorption, especially in pH ranges where electrostatic forces are the dominant mechanism.

To quantify the adsorption capacity and understand the equilibrium distribution of N,N-diethyldodecylamine between the aqueous phase and the mineral surface, adsorption isotherms are employed. The Langmuir and Freundlich models are two of the most commonly used isotherms.

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface and is limited to a monolayer. unacademy.comnih.gov The rate of adsorption is proportional to the concentration of the adsorbate and the fraction of unoccupied sites. At equilibrium, a maximum adsorption capacity (qₘₐₓ) is reached when the surface is fully covered. The Langmuir equation is often expressed in a linearized form for data analysis.

Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. unacademy.comnih.govnih.gov Unlike the Langmuir model, it does not assume monolayer adsorption and does not predict a maximum adsorption capacity. nih.gov The model suggests that the adsorption capacity increases with concentration.

The suitability of either model for describing the adsorption of N,N-diethyldodecylamine depends on the specific system (mineral type, temperature, pH). A good fit to the Langmuir model suggests monolayer coverage on a relatively uniform surface, whereas a good fit to the Freundlich model indicates a more complex, heterogeneous surface interaction. nih.govnih.gov

Table 1: Hypothetical Adsorption Data for N,N-Diethyldodecylamine on Silica

This table presents hypothetical experimental data for the adsorption of N,N-diethyldodecylamine onto a silica surface at a constant temperature and pH. Ce represents the equilibrium concentration of the amine in the solution, and qe is the amount of amine adsorbed per unit mass of silica. The subsequent columns show the transformed data used for linear plotting of the Langmuir and Freundlich isotherms.

| Ce (mg/L) | qe (mg/g) | (Ce/qe) | log(Ce) | log(qe) |

| 5 | 10.5 | 0.476 | 0.699 | 1.021 |

| 10 | 18.2 | 0.549 | 1.000 | 1.260 |

| 20 | 28.6 | 0.699 | 1.301 | 1.456 |

| 40 | 40.0 | 1.000 | 1.602 | 1.602 |

| 80 | 51.3 | 1.560 | 1.903 | 1.710 |

| 120 | 57.1 | 2.102 | 2.079 | 1.757 |

Table 2: Calculated Isotherm Parameters

Based on the linear regression of the transformed data from Table 1, the following parameters for the Langmuir and Freundlich models can be determined.

| Isotherm Model | Parameter | Value | Interpretation |

| Langmuir | qₘₐₓ (mg/g) | 76.9 | Maximum monolayer adsorption capacity. |

| Kₗ (L/mg) | 0.085 | Langmuir constant related to the energy of adsorption. | |

| Freundlich | Kբ ((mg/g)(L/mg)¹/ⁿ) | 5.2 | Freundlich constant related to adsorption capacity. |

| n | 1.85 | Freundlich intensity parameter; a value > 1 indicates favorable adsorption. |

Investigation of N,N-Diethyldodecylamine in Organic Reaction Mechanisms

As a tertiary amine, N,N-diethyldodecylamine possesses a lone pair of electrons on its nitrogen atom, which makes it both basic and nucleophilic. This electronic feature allows it to participate in a variety of organic reactions, either as a catalyst or as a reactant in redox processes.

N,N-diethyldodecylamine can function as a base catalyst, facilitating reactions by deprotonating a substrate to generate a more reactive intermediate. The catalytic activity of a tertiary amine is influenced by its basicity and the steric hindrance around the nitrogen atom. The long dodecyl chain and the two ethyl groups create significant steric bulk, which can affect its ability to access acidic protons on other molecules.

A key application for tertiary amines is in N-alkylation reactions, where they can act as a base to facilitate the reaction between an amine and an alcohol. researchgate.netnih.gov In a typical "borrowing hydrogen" or "hydrogen auto-transfer" mechanism catalyzed by a transition metal complex, the alcohol is first dehydrogenated to an aldehyde. The amine then condenses with the aldehyde to form an imine. The tertiary amine base can facilitate this condensation step. Finally, the imine is hydrogenated to the final N-alkylated amine product. While often used in conjunction with a metal catalyst, the basicity of amines like N,N-diethyldodecylamine is crucial for several steps in the catalytic cycle.

The nitrogen atom in N,N-diethyldodecylamine can undergo oxidation, and the molecule can participate in various redox pathways.

Advanced Analytical Methodologies Applied to N,n Diethyldodecylamine Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the study of N,N-diethyldodecylamine, offering non-destructive analysis of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-diethyldodecylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum of N,N-diethyldodecylamine, distinct signals corresponding to the protons of the ethyl and dodecyl groups are observed. The protons of the methyl groups of the ethyl substituents would appear as a triplet, while the methylene (B1212753) protons adjacent to the nitrogen would be a quartet. The long dodecyl chain would show a characteristic triplet for the terminal methyl group, a complex multiplet for the bulk of the methylene groups, and a distinct multiplet for the methylene group alpha to the nitrogen atom.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative nitrogen atom.

Predicted ¹H NMR Chemical Shifts for N,N-Diethyldodecylamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (dodecyl) | ~0.88 | Triplet |

| (CH₂)₁₀ (dodecyl) | ~1.26 | Multiplet |

| CH₂-N (dodecyl) | ~2.4 | Multiplet |

| CH₃ (ethyl) | ~1.05 | Triplet |

Predicted ¹³C NMR Chemical Shifts for N,N-Diethyldodecylamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (dodecyl) | ~14 |

| (CH₂)₁₀ (dodecyl) | ~22-32 |

| CH₂-N (dodecyl) | ~52 |

| CH₃ (ethyl) | ~12 |

Dynamic NMR studies can be employed to investigate conformational changes and intermolecular interactions of N,N-diethyldodecylamine. These studies can provide insights into processes such as micelle formation or the dynamics of its interaction with other molecules or surfaces.

Mass Spectrometry (MS) for Identification, Purity Assessment, and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of N,N-diethyldodecylamine, as well as for assessing its purity. The electron ionization (EI) mass spectrum of a similar compound, N,N-dimethyldodecylamine, shows a prominent molecular ion peak and a base peak resulting from alpha-cleavage, a characteristic fragmentation pathway for aliphatic amines. For N,N-diethyldodecylamine, the molecular ion peak would be expected at m/z 241. The primary fragmentation would involve the loss of a propyl group (the largest alkyl substituent on the nitrogen), leading to a prominent fragment ion.

Expected Fragmentation Pattern for N,N-Diethyldodecylamine in Mass Spectrometry

| m/z | Fragment |

|---|---|

| 241 | [M]⁺ |

| 198 | [M - C₃H₇]⁺ |

Mass spectrometry is also a powerful tool for reaction monitoring. purdue.eduwaters.comnih.gov The progress of a reaction involving N,N-diethyldodecylamine can be followed by observing the disappearance of the reactant ions and the appearance of product ions in real-time. This allows for the optimization of reaction conditions and the identification of any intermediates or byproducts.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Adsorption Studies

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in N,N-diethyldodecylamine. The FTIR spectrum of a related compound, N,N-dimethyldodecylamine, shows characteristic absorption bands for C-H and C-N stretching and bending vibrations. researchgate.net For N,N-diethyldodecylamine, similar characteristic peaks would be expected.

Expected FTIR Absorption Bands for N,N-Diethyldodecylamine

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 2955-2925 | C-H stretch (asymmetric) |

| 2855 | C-H stretch (symmetric) |

| 1465 | C-H bend (scissoring) |

FTIR spectroscopy is also a valuable technique for studying the adsorption of N,N-diethyldodecylamine onto surfaces. researchgate.netconsensus.app By analyzing the changes in the vibrational frequencies of the molecule upon adsorption, information about the nature of the interaction between the amine and the surface can be obtained. For example, shifts in the C-N stretching frequency can indicate coordination with surface sites.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation and quantification of N,N-diethyldodecylamine from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Determination

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like N,N-diethyldodecylamine. In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

The mass spectrometer coupled to the gas chromatograph provides definitive identification of the eluting components by generating a mass spectrum for each peak. For N,N-diethyldodecylamine, the mass spectrum would show the characteristic molecular ion and fragmentation pattern discussed previously.

GC-MS is also a precise method for determining the purity of N,N-diethyldodecylamine. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of its purity can be obtained. The extracted ion chromatogram for m/z 86, a characteristic fragment of tertiary amines with ethyl groups, can be used to selectively detect and quantify N,N-diethyldodecylamine in complex matrices. researchgate.net

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| N,N-Diethyldodecylamine |

| N,N-Dimethyldodecylamine |

| N,N-dimethyloctadecylamine |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of N,N-Diethyldodecylamine and its Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. ijprajournal.com Its application to long-chain tertiary amines like N,N-diethyldodecylamine and its derivatives, such as N-oxides, requires specialized approaches due to the compound's physical and chemical properties. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase within a column. ijprajournal.com

A significant challenge in the analysis of N,N-diethyldodecylamine is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. researchgate.net To overcome this, several strategies can be employed. One approach is pre-column or post-column derivatization to attach a chromophoric or fluorophoric tag to the molecule. However, common derivatizing agents are often effective for primary and secondary amines but not for tertiary amines. researchgate.net

Consequently, alternative detection methods are more suitable. Detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) are effective for analyzing non-UV-absorbing compounds. researchgate.netsielc.com Mass spectrometry is particularly powerful as it provides structural information that aids in the identification of the amine and its derivatives, such as metabolites. nih.gov

For the separation itself, mixed-mode chromatography is highly effective for tertiary amines. sielc.comhelixchrom.com Columns like Primesep 200 or Coresep 100 utilize stationary phases with both reversed-phase (hydrophobic) and ion-exchange (ionic) characteristics. sielc.comhelixchrom.com This dual interaction allows for the separation of tertiary amines based on subtle differences in their hydrophobicity and basicity. sielc.com Standard reversed-phase columns, such as C8 or C18, can also be used, particularly when paired with an MS detector. sielc.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer, often containing an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape and compatibility with the detector. helixchrom.comsielc.com

A high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) approach has been demonstrated as a rapid and definitive method for characterizing dialkyl tertiary amine-N-oxides. nih.gov This methodology is based on identifying diagnostic fragmentation patterns in the mass spectrometer, providing a powerful tool for studying the derivatives of N,N-diethyldodecylamine. nih.gov

Table 1: Illustrative HPLC-MS Conditions for N,N-Diethyldodecylamine Analysis

| Parameter | Condition | Purpose |

| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange) or C18 | Provides separation based on hydrophobicity and ionic character. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, provides protons for ionization in MS. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component, elutes the analyte from the column. |

| Gradient | 20% to 95% B over 10 minutes | Ensures elution of compounds with varying polarities. |

| Flow Rate | 0.5 mL/min | Typical analytical flow rate for standard bore columns. |

| Detector | Mass Spectrometer (MS) with Electrospray Ionization (ESI) | Allows for sensitive and specific detection and quantification. |

| Ionization Mode | Positive Ion Mode | N,N-diethyldodecylamine is a basic compound that readily forms positive ions. |

Surface Analytical Techniques for Interfacial Studies

The behavior of N,N-diethyldodecylamine at interfaces is critical to its function in various applications, such as corrosion inhibition, flotation, and formulation of specialty chemicals. Understanding its adsorption, orientation, and interaction with surfaces requires sophisticated analytical techniques capable of probing the surface layer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. phi.com The technique involves irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. phi.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. phi.com

When studying a surface treated with N,N-diethyldodecylamine, XPS can confirm the presence and quantify the amount of the amine on the surface. An XPS survey scan would detect the constituent elements of the molecule—carbon (C), nitrogen (N), and potentially oxygen (O) if the N-oxide derivative is present or if adsorption occurs from an aqueous environment—along with elements from the underlying substrate.

High-resolution scans of the individual elemental peaks provide information about the chemical environment.

N 1s Spectrum: The nitrogen peak is a direct indicator of the amine's presence. For N,N-diethyldodecylamine, a single peak corresponding to the tertiary amine nitrogen would be expected. If the amine is protonated (-N⁺H-), this can cause a shift to a higher binding energy.

C 1s Spectrum: The high-resolution carbon spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the C-C/C-H bonds of the alkyl chains and the C-N bonds associated with the amine headgroup.

Substrate Spectra: Attenuation of the substrate's XPS signals after treatment indicates the formation of an overlying N,N-diethyldodecylamine film and can be used to estimate its thickness.

This analytical approach provides direct evidence of adsorption and offers insights into the chemical interactions between the amine and the surface. nih.gov

Table 2: Expected XPS Data for a Surface Modified with N,N-Diethyldodecylamine

| Element | XPS Peak | Typical Binding Energy (eV) | Information Provided |

| Nitrogen | N 1s | ~400 - 402 eV | Confirms presence of the amine; binding energy can indicate protonation state. |

| Carbon | C 1s | ~285 eV (C-C, C-H), ~286.5 eV (C-N) | Confirms presence of alkyl chains and amine headgroup; allows for chemical state analysis. |

| Oxygen | O 1s | ~531 - 533 eV | May indicate presence of co-adsorbed water, surface oxides, or N-oxide derivatives. |

| Substrate | Varies | Varies | Signal attenuation indicates surface coverage by the amine film. |

Zeta Potential Measurements for Surface Charge Characteristics

Zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane of a particle or surface in a liquid. lsu.edu It is a key indicator of the surface charge and is crucial for understanding and predicting interactions at the solid-liquid interface, such as adsorption and the stability of colloidal dispersions. lsu.edulsu.edu

N,N-diethyldodecylamine is a weak base that can be protonated in acidic to neutral aqueous solutions, making it a cationic surfactant. Zeta potential measurements are an excellent tool to study its adsorption from an aqueous solution onto a charged surface (e.g., silica, mica, or various polymers). These surfaces typically carry a negative charge in neutral water.

The measurement process involves monitoring the change in zeta potential of the substrate as a function of the N,N-diethyldodecylamine concentration.

Initial State: The bare substrate in the aqueous medium will exhibit a negative zeta potential.

Adsorption and Charge Neutralization: As N,N-diethyldodecylamine is introduced, the positively charged amine molecules adsorb onto the negatively charged surface, primarily through electrostatic attraction. This leads to a progressive neutralization of the surface charge, and the zeta potential value moves from negative towards zero.

Isoelectric Point (IEP): At a specific concentration of the amine, the surface charge is completely neutralized, and the zeta potential becomes zero. This concentration is known as the isoelectric point.

Charge Reversal: As the concentration of N,N-diethyldodecylamine is increased beyond the IEP, continued adsorption occurs, likely driven by hydrophobic interactions between the dodecyl chains of the adsorbed and solution-phase molecules. This leads to the formation of a second layer or surface aggregates (hemimicelles or admicelles) with the charged headgroups oriented towards the solution, resulting in a reversal of the surface charge and a positive zeta potential. researchgate.net

By tracking these changes, researchers can construct adsorption isotherms and gain detailed insight into the mechanisms governing the interaction of N,N-diethyldodecylamine with various materials. azom.com

Table 3: Hypothetical Zeta Potential of a Negatively Charged Substrate vs. N,N-Diethyldodecylamine Concentration

| N,N-Diethyldodecylamine Concentration (M) | Zeta Potential (mV) | Interpretation |

| 0 (Bare Substrate) | -45 | Initial negative surface charge of the substrate in water. |

| 1 x 10⁻⁶ | -25 | Adsorption of cationic amine begins to neutralize the surface charge. |

| 1 x 10⁻⁵ | 0 | Isoelectric Point: The surface charge is fully neutralized. |

| 5 x 10⁻⁵ | +20 | Charge reversal due to bilayer or surface aggregate formation. |

| 1 x 10⁻⁴ | +40 | Saturation of the surface with a positively charged amine layer. |

Organic Reaction Chemistry and Transformations with N,n Diethyldodecylamine As a Substrate

Rearrangement and Cleavage Reactions of N,N-Diethyldodecylamine

N,N-Diethyldodecylamine and its derivatives can undergo several types of rearrangement and cleavage reactions, often initiated by the formation of a quaternary ammonium (B1175870) salt or an N-oxide.

Hofmann Elimination:

The Hofmann elimination is a process where a quaternary ammonium hydroxide (B78521) salt is heated to induce an elimination reaction, forming an alkene and a tertiary amine. byjus.com This reaction follows the Hofmann rule, which states that the major alkene product is the least substituted one. byjus.com For a quaternary ammonium salt derived from N,N-diethyldodecylamine, this would involve the removal of a proton from a β-carbon of one of the alkyl groups. The steric bulk of the trialkylamine leaving group favors the abstraction of the more accessible proton, leading to the Hofmann product. wikipedia.org

The process begins with the exhaustive methylation of the tertiary amine to form a quaternary ammonium iodide, which is then treated with silver oxide and water to generate the hydroxide salt. wikipedia.org

Cope Elimination:

The Cope elimination is another method for converting tertiary amines into alkenes. This reaction proceeds through a tertiary amine N-oxide intermediate, which is formed by the oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid. chemistrysteps.commasterorganicchemistry.com The N-oxide then undergoes an intramolecular syn elimination upon heating to yield an alkene and a hydroxylamine. chemistrysteps.comorganic-chemistry.org This reaction is known for its syn stereoselectivity. chemistrysteps.com The regioselectivity often, but not always, follows the Hofmann rule, favoring the formation of the less substituted alkene. organic-chemistry.org

Stevens and Sommelet-Hauser Rearrangements:

These are rearrangement reactions of quaternary ammonium salts.

Cleavage Reactions:

The C-N bond in tertiary amines can be cleaved under various conditions. For instance, oxidative C-N bond cleavage can be achieved using electrochemical methods or in the presence of specific catalysts. nih.gov

Exploration of Novel Reaction Pathways Utilizing N,N-Diethyldodecylamine

The reactivity of N,N-diethyldodecylamine can be harnessed in the development of new synthetic methodologies. The formation of its N-oxide is a key step in the Cope elimination, which is a valuable tool in organic synthesis for the formation of alkenes under relatively mild, neutral conditions. organic-chemistry.org

Furthermore, quaternary ammonium salts derived from N,N-diethyldodecylamine can be employed as phase-transfer catalysts. Their amphiphilic nature, with a long hydrophobic dodecyl chain and a hydrophilic charged headgroup, allows them to facilitate the reaction between reactants in immiscible phases.

Research into the catalytic applications of metal complexes with long-chain amine ligands could also open up new reaction pathways. The long alkyl chain can influence the solubility and catalytic activity of such complexes.

Stereochemical Aspects and Selectivity in Reactions of N,N-Diethyldodecylamine

Stereochemistry of the Amine:

Tertiary amines with three different substituents on the nitrogen atom are chiral. However, they typically undergo rapid pyramidal inversion at room temperature, leading to racemization. stackexchange.comlibretexts.org This rapid inversion makes the resolution of enantiomers of simple acyclic tertiary amines challenging. libretexts.org For N,N-diethyldodecylamine, since two of the substituents on the nitrogen are identical (ethyl groups), the nitrogen atom itself is not a stereocenter.

Stereoselectivity in Reactions:

While the amine itself is not chiral, stereocenters can be present in the alkyl chains or be created during reactions. The stereochemical outcome of reactions involving N,N-diethyldodecylamine would depend on the specific reaction mechanism and the presence of other chiral elements in the molecule or reagents.

For instance, in the Cope elimination , the reaction proceeds with syn-stereoselectivity, meaning the β-hydrogen and the N-oxide group are on the same side of the molecule in the transition state. chemistrysteps.com This has important implications for the stereochemistry of the resulting alkene when the β-carbon is part of a stereocenter or when elimination can lead to different diastereomeric alkenes.

In the Hofmann elimination , the reaction proceeds via an anti-periplanar transition state, similar to other E2 reactions. nrochemistry.com

The Stevens rearrangement is known to proceed with retention of configuration at the migrating carbon atom.

The development of enantioselective reactions involving tertiary amines is an active area of research. For example, catalytic asymmetric synthesis can be used to create chiral quaternary ammonium salts from tertiary amines. nih.gov

Future Directions and Emerging Research Themes for N,n Diethyldodecylamine

Integration of Artificial Intelligence and Machine Learning in N,N-Diethyldodecylamine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of N,N-diethyldodecylamine by accelerating the discovery of new properties and applications. mdpi.comyoutube.comnih.gov ML algorithms can be trained on existing datasets of amine properties to predict the characteristics of novel derivatives of N,N-diethyldodecylamine, significantly reducing the need for extensive empirical testing.

One of the key areas where AI and ML can make a significant impact is in the prediction of quantitative structure-property relationships (QSPR). nih.gov By analyzing the molecular structure of N,N-diethyldodecylamine and its analogues, ML models can forecast various physicochemical properties, such as solubility, viscosity, and reactivity. nih.govchemrxiv.org For instance, models like CatBoost and multiple linear regression have been used to predict the oxidative degradation rates of amines based on their chemical structures. nih.govacs.org This predictive capability can guide the design of new N,N-diethyldodecylamine derivatives with enhanced stability or specific functionalities for targeted applications.

Furthermore, AI can be instrumental in uncovering novel synthetic routes and optimizing reaction conditions. Deep learning models, for example, can analyze vast reaction databases to propose efficient and sustainable synthesis pathways for N,N-diethyldodecylamine and its derivatives. mdpi.com This approach not only accelerates the research and development process but also aligns with the principles of green chemistry by identifying more environmentally friendly reaction pathways. The integration of ML can also aid in identifying the biotransformation pathways of amine pollutants, which is crucial for assessing their environmental impact. mdpi.com

Table 1: Potential Applications of AI and Machine Learning in N,N-Diethyldodecylamine Research

| Research Area | Potential AI/ML Application | Expected Outcome |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) modeling | Rapid screening of novel derivatives with desired physicochemical properties. |

| Synthesis Design | Retrosynthesis analysis and reaction optimization algorithms | Identification of efficient, sustainable, and high-yield synthetic routes. |

| Application Discovery | Predictive modeling for biological activity and material performance | Uncovering new applications in areas like drug discovery and materials science. |

| Environmental Impact | Modeling of degradation and biotransformation pathways | Assessment of the environmental fate and potential risks of N,N-diethyldodecylamine and its byproducts. |

Sustainable Synthesis and Green Chemistry Approaches for N,N-Diethyldodecylamine and Derivatives

The chemical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. For the synthesis of N,N-diethyldodecylamine and its derivatives, this translates to the adoption of green chemistry principles aimed at reducing waste, minimizing energy consumption, and utilizing renewable resources. nih.govepa.govrsc.org

Traditional methods for the synthesis of tertiary amines often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry approaches seek to replace these with more benign alternatives. nih.gov One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. nih.govacs.orgresearchgate.netbohrium.comnih.gov Engineered enzymes, such as imine reductases and amine dehydrogenases, are being developed for the asymmetric synthesis of a wide range of amines, offering a more sustainable alternative to conventional chemical methods. acs.orgresearchgate.net

Another key aspect of green chemistry is the use of renewable feedstocks. epa.gov Research into the synthesis of N,N-diethyldodecylamine from bio-based starting materials, such as fatty acids or their derivatives, could significantly reduce the environmental footprint of its production. Additionally, the development of catalytic processes that maximize atom economy, such as the direct amination of alcohols, is a central goal. For instance, the catalytic hydrogenation of N,N-dimethyldodecylamide over a Ni/γ-Al2O3 catalyst represents a step towards more efficient synthesis. semanticscholar.orgresearchgate.net

The principles of green chemistry also extend to the choice of solvents and the reduction of derivatization steps. epa.gov The use of greener solvents, or even solvent-free reaction conditions, can dramatically decrease the environmental impact of chemical processes.

Advanced Characterization Techniques for In Situ and Operando Studies

A deeper understanding of the reaction mechanisms and dynamic behavior of N,N-diethyldodecylamine in various applications requires advanced characterization techniques. In situ and operando spectroscopy are powerful tools that allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction intermediates, catalyst behavior, and kinetic profiles. wikipedia.orgrsc.orgnih.govhideninc.comresearchgate.netornl.govmpg.denih.gov

Operando spectroscopy, by definition, involves the simultaneous measurement of catalytic activity and spectroscopic data under actual working conditions. wikipedia.orghideninc.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray absorption spectroscopy can be employed to study reactions involving N,N-diethyldodecylamine at a molecular level. rsc.orgnih.gov For example, in situ NMR spectroscopy has been used to elucidate the mechanism of reductive amination of carbonyl compounds. rsc.org These techniques could be applied to investigate the role of N,N-diethyldodecylamine as a catalyst or reactant in various chemical transformations.

The application of these advanced analytical methods can help in:

Identifying the active catalytic species in reactions where N,N-diethyldodecylamine or its derivatives are used as catalysts.

Understanding the reaction pathways and identifying transient intermediates, which is crucial for optimizing reaction conditions and improving yields.

Investigating the deactivation mechanisms of catalysts, leading to the development of more robust and long-lasting catalytic systems. rsc.org

By providing a detailed picture of the reaction dynamics, in situ and operando studies will play a critical role in the rational design of new processes and applications for N,N-diethyldodecylamine.

Discovery of Novel Reactivities and Applications for N,N-Diethyldodecylamine in Emerging Fields

While N,N-diethyldodecylamine has established applications, ongoing research is poised to uncover novel reactivities and expand its use into new and emerging fields. The unique combination of a long hydrophobic dodecyl chain and a hydrophilic diethylamino group makes it an interesting candidate for applications in nanotechnology and advanced materials.

In the realm of nanotechnology , tertiary amines with long alkyl chains, such as N,N-dimethyldodecylamine, have been used in the synthesis of advanced materials like bifunctional periodic mesoporous organosilicas. nbinno.com N,N-diethyldodecylamine could similarly be explored as a structure-directing agent or a functional component in the creation of novel nanomaterials with tailored properties. wikipedia.orgcancer.govnih.govmdpi.comnih.gov Its potential use in the formulation of nanoparticles for drug delivery or as a stabilizing agent for metallic nanoparticles are areas ripe for investigation.

Another promising area is in the field of mineral flotation . Cationic surfactants, including various amines, are used as collectors in the flotation of minerals like kaolinite. mdpi.com The flotation behavior of related compounds like N,N-dipropyl dodecyl amine has been studied, suggesting that N,N-diethyldodecylamine could also be an effective collector, potentially offering different selectivity and efficiency in mineral separation processes. mdpi.com Quantum chemistry and DFT studies can be employed to understand the interaction of such collectors with mineral surfaces, aiding in the design of more effective flotation agents. mdpi.com

Furthermore, the reactivity of N,N-diethyldodecylamine in novel chemical transformations is an active area of research. For example, the reaction of lithium diethylamide with alkyl halides has been shown to result in both substitution and elimination products, and the selectivity can be tuned by reaction conditions. nih.gov A deeper understanding of these reaction pathways could lead to the development of new synthetic methodologies where N,N-diethyldodecylamine serves as a key reagent or precursor.

The exploration of N,N-diethyldodecylamine in these emerging fields, driven by a combination of experimental and computational approaches, is expected to yield exciting new discoveries and applications.

Q & A

Basic: What are the recommended laboratory synthesis methods for N,N-diethyl-1-dodecanamine?

To synthesize N,N-diethyl-1-dodecanamine, researchers often employ alkylation or reductive amination. A robust approach involves reacting 1-dodecanamine with ethyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solid-supported catalysis (e.g., CaO or Na₂CO₃-celite) can enhance yield and purity by minimizing side reactions . Reaction progress should be monitored via TLC and ³¹P NMR to confirm intermediate formation and final product purity.

Advanced: How can discrepancies in thermodynamic data (e.g., ΔvapH) for N,N-diethyl-1-dodecanamine be resolved?

Conflicting enthalpy of vaporization (ΔvapH) values often arise from differences in experimental conditions (e.g., temperature ranges, pressure). For example, ΔvapH = 69.5 kJ/mol at 299 K and 64.4 kJ/mol at 395 K reflect temperature-dependent variations. Researchers should validate measurements using standardized methods (e.g., TRC-recommended protocols) and apply the Clausius-Clapeyron equation to extrapolate data across temperatures. Statistical tools like weighted least squares can reconcile discrepancies by accounting for measurement uncertainties .

Basic: Which spectroscopic techniques are optimal for structural characterization of N,N-diethyl-1-dodecanamine?

Key techniques include:

- GC-MS : For identifying volatile impurities and confirming molecular weight (e.g., detection of C14H31N with m/z ≈ 213) .

- FT-IR : To validate amine functional groups (N-H stretch ~3300 cm⁻¹, C-N ~1250 cm⁻¹) .

- ¹H/¹³C NMR : To resolve ethyl and dodecyl chain environments (e.g., δ 1.0–1.5 ppm for CH₃ and CH₂ groups) . Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced: What experimental factors influence reproducibility in bioactivity assays involving N,N-diethyl-1-dodecanamine?

Critical factors include:

- Solvent selection : Methanol is preferred for solubility and minimal interference in GC-MS analysis .

- Concentration gradients : Dose-response curves should span 0.1–100 µM to capture threshold effects.

- Controls : Use inert amines (e.g., N,N-dimethyl variants) to distinguish specific bioactivity .

- Environmental controls : Maintain humidity and temperature stability to prevent compound degradation .

Basic: What safety protocols are essential for handling N,N-diethyl-1-dodecanamine?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to limit inhalation of vapors (TLV <10 ppm recommended) .

- Waste disposal : Segregate amine waste in sealed containers for professional treatment .

Advanced: How do catalysts or solid supports affect synthesis efficiency of N,N-diethyl-1-dodecanamine?

Solid supports like CaO or Na₂CO₃-celite improve yield (>90%) by absorbing byproducts (e.g., HX acids) and enhancing reaction kinetics . Catalytic systems (e.g., Pd/C for reductive amination) reduce reaction time but require stringent moisture control. Monitor reaction progress via ³¹P NMR to optimize catalyst loading (typically 5–10 mol%) .

Basic: What standardized methods determine melting/boiling points of N,N-diethyl-1-dodecanamine?

- Melting point : Differential Scanning Calorimetry (DSC) under N₂ atmosphere (TRC-recommended) .

- Boiling point : Reduced-pressure distillation with manometric calibration (e.g., 384.2 K at 0.004 bar) . Report uncertainties (±0.5 K) from replicate measurements .

Advanced: How can transdermal uptake of volatile amines like N,N-diethyl-1-dodecanamine be quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.